molecular formula C10H16NO9S2- B1242915 Allylglucosinolate

Allylglucosinolate

Cat. No. B1242915
M. Wt: 358.4 g/mol
InChI Key: PHZOWSSBXJXFOR-GLVDENFASA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sinigrin(1-) is an alkenylglucosinolate that is the conjugate base of sinigrin. It is a conjugate base of a sinigrin.

Scientific Research Applications

Pharmacological Applications

Sinigrin is a precursor to the anticancer compound allyl isothiocyanate (AITC) and exhibits a wide range of pharmacological activities. Its conversion to AITC through plant myrosinase or microbial myrosinase in gut microflora is crucial for its anticancer, antimicrobial effects and the suppression of nitric oxide (NO) production in macrophages. These properties underline sinigrin's potential in cancer prevention and as a treatment for various infections (Patel et al., 2012).

Agricultural and Food Science Applications

Sinigrin plays a significant role in plant defense against fungi, nematodes, plant pathogens, and herbivores. Its ability to protect plants from these threats, combined with its nutraceutical value, highlights its importance in agriculture and food preservation. Furthermore, the conversion of sinigrin to its bioactive forms, such as AITC, is part of a sophisticated defense system that has evolved over millions of years, offering potential applications in the development of natural pesticides and food preservatives that could enhance the shelf-life of food products and protect against microbial spoilage (Melrose, 2019).

Nutraceutical and Health Benefits

The health benefits of sinigrin extend beyond its pharmacological applications to its role as a nutraceutical component. Its presence in cruciferous vegetables, which are recommended for the prevention of cancer and other diseases, underscores the importance of dietary intake of sinigrin-rich foods. The bioactive components, including AITC, derived from sinigrin consumption, are involved in modulating several cell-signaling pathways, highlighting its potential in not only preventing but also treating cancer and other diseases through dietary approaches (Aggarwal & Shishodia, 2006).

properties

Molecular Formula

C10H16NO9S2-

Molecular Weight

358.4 g/mol

IUPAC Name

[(Z)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbut-3-enylideneamino] sulfate

InChI

InChI=1S/C10H17NO9S2/c1-2-3-6(11-20-22(16,17)18)21-10-9(15)8(14)7(13)5(4-12)19-10/h2,5,7-10,12-15H,1,3-4H2,(H,16,17,18)/p-1/b11-6-/t5-,7-,8+,9-,10+/m1/s1

InChI Key

PHZOWSSBXJXFOR-GLVDENFASA-M

Isomeric SMILES

C=CC/C(=N/OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

SMILES

C=CCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O

Canonical SMILES

C=CCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O

synonyms

myronate
sinigrin
sinigrin, monopotassium salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Allylglucosinolate
Reactant of Route 2
Allylglucosinolate
Reactant of Route 3
Allylglucosinolate
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Allylglucosinolate
Reactant of Route 5
Allylglucosinolate
Reactant of Route 6
Allylglucosinolate

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